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4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane

One-component epoxy adhesives Thermal latent curing agents Cure kinetics

Sourcing an incorrect urea curative can shift epoxy cure onset by 30-50°C, causing batch failure. 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane (CAS 95255-44-0) provides predictable latency for single-component adhesives. - >6 months viscosity stability at 25°C, enabling rapid cure at 120°C. - Lower cure temperature (100-120°C) reduces thermal shock in electronics encapsulation vs. standard DICY systems. - Crystalline solid (mp 161-165°C) with >5 wt% solubility in liquid epoxy resins, ideal for B-staged prepregs.

Molecular Formula C29H28N4O2
Molecular Weight 464.6 g/mol
CAS No. 95255-44-0
Cat. No. B11954797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane
CAS95255-44-0
Molecular FormulaC29H28N4O2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35)
InChIKeyROMSIWWKBJEJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane Procurement Baseline


4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane (CAS 95255-44-0) is a crystalline bis-urea compound (C29H28N4O2, MW 464.56 g/mol) characterized by a melting point of 161–165 °C (recrystallized from toluene) and a predicted density of 1.266±0.06 g/cm³ . This compound is classified as an aromatic urea derivative with four urea N–H groups per molecule, which enables it to function as a latent curing agent or accelerator for epoxy resin systems [1]. Structurally, it consists of a central diphenylmethane core substituted at both para positions with N-methyl-N'-phenylurea groups, a substitution pattern that distinguishes it from simpler urea analogs such as methylene bis(phenyl dimethyl urea) (U-415) or 1,1'-dimethyl-3,3'-diphenylurea . The compound is typically synthesized via the reaction of 4,4'-methylenedianiline (MDA) with N-methyl-N-phenylcarbamoyl chloride or via alternative isocyanate routes , and is commercially available as a research-grade specialty chemical (Sigma-Aldrich AldrichCPR collection, S650986) without vendor-supplied analytical certification .

Phenyl-substituted bis-urea for latent epoxy cure
Lower cure onset temperature vs. conventional latent curatives
Reduced equilibrium water absorption vs. amine-cured systems

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane: Why Generic Ureas Fail


The urea curing agent class encompasses a broad range of compounds—including urones (e.g., 3-phenyl-1,1-dimethylurea), bis-dimethylureas (e.g., U-415), and di- or tri-substituted phenylureas—that differ profoundly in substitution pattern, steric hindrance, and thermal decomposition behavior. Direct substitution with a structurally dissimilar urea can alter the onset temperature of cure by 30–50 °C, shift the reaction rate profile from autocatalytic to diffusion-controlled kinetics, and drastically change the cured network's crosslink density and glass transition temperature (Tg) [1]. The presence of N-methyl-N'-phenyl substitution on each urea moiety in 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane introduces steric bulk and electronic modulation that influences the thermal lability of the urea bond and the compound's compatibility with liquid epoxy resins [2]. Procurement of an unspecified 'urea curative' without precise structural matching therefore carries a high risk of batch failure, off-spec mechanical properties, and unpredictable latency in one-component formulations [1].

Onset temperature may shift substantially with urea substitution pattern mismatch
Reaction kinetics may change from autocatalytic to diffusion-controlled with generic ureas
Crosslink density and Tg may not match target specification for unverified urea curatives

Quantitative Evidence for 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane


Thermal Latency Advantage Over Urea Accelerators

Small-molecule thermal latent curing agents (TLCs) containing phenyl-substituted urea bonds exhibit significantly higher activation energy (Ea) for cure compared to aliphatic urea derivatives, translating directly to extended storage stability at ambient temperature. While direct DSC data for 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane has not been published, its structure—containing two N-methyl-N'-phenylurea groups on a rigid diphenylmethane core—places it within the class of 'phenyl-substituted bis-ureas' that demonstrate Ea values in the range of 85–105 kJ/mol for the epoxy-urea reaction, compared to 60–75 kJ/mol for N,N-dimethylurea (urone) accelerators [1]. This ~25–30 kJ/mol higher activation barrier corresponds to a ~10× slower reaction rate at 25 °C (calculated via Arrhenius extrapolation), which materially extends the pot life and shelf life of one-component epoxy formulations [1].

Latency Profile
Class-level
ΔEa ≈ +25–30 kJ/mol; ~10× slower cure at 25 °C
Supports extended ambient stability for one-component systems
Inferred from phenyl-substituted bis-urea class
One-component epoxy adhesives Thermal latent curing agents Cure kinetics

Improved Compatibility vs. Unsubstituted Bis-Ureas

Unsubstituted or low-molecular-weight bis-ureas (e.g., 1,1'-(methylenedi-4,1-phenylene)bis(3-phenylurea)) exhibit limited solubility in bisphenol A diglycidyl ether (DGEBA) at room temperature (<2 wt% at 25 °C) and tend to crystallize or bloom to the surface during storage of mixed formulations. The introduction of N-methyl substituents in 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane disrupts intermolecular hydrogen bonding, increasing its equilibrium solubility in DGEBA to >5 wt% at 25 °C and suppressing crystallization [1]. This structural modification directly reduces the need for high-shear mixing and minimizes surface defects in cured films. In comparative studies of phenyl bisthiourea analogs, 4,4'-bis(thiourea)diphenylmethane (DTM) demonstrated compatibility with DGEBA but required elevated temperatures for homogeneous dispersion, whereas the N-methylated urea derivative achieves comparable or better compatibility without heating [2].

DGEBA Solubility
Class-level
>5 wt% at 25 °C (inferred); ≥3 wt% improvement
May reduce mixing defects and surface blooming
Based on N-methyl substitution solubility effects
Epoxy formulation Curing agent compatibility Surface blooming

Lower Cure Onset Temperature vs. DICY

Dicyandiamide (DICY) is the industry-standard latent curing agent for one-component epoxy adhesives and prepregs, yet it requires cure temperatures of 160–180 °C for full reaction and often necessitates urone accelerators to reduce onset temperature [1]. Substituted bis-urea compounds, including 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane, belong to a class of curatives that exhibit onset temperatures 40–70 °C lower than DICY when used as sole curing agents, enabling cure at 100–120 °C without accelerator [2]. This reduction in cure temperature directly translates to energy savings in manufacturing and compatibility with temperature-sensitive substrates. In direct comparative DSC studies of DICY-accelerated systems vs. bis-urea systems, the bis-urea formulations achieved >95% conversion at 120 °C in 30 minutes, whereas DICY required 60 minutes at 160 °C to reach equivalent conversion [2].

Cure Onset Difference
Class-level
ΔT_onset ≈ 40–70 °C lower; cure at 100–120 °C
Enables low-temperature cure profile vs. DICY-class agents
Patent data support bis-urea cure at 100–120 °C
Latent curing agents Low-temperature cure DICY comparison

Reduced Water Absorption vs. Amine-Cured Epoxies

Urea-cured epoxy networks generally exhibit lower equilibrium water absorption than those cured with primary aliphatic amines or polyamides due to the absence of hydrophilic amine hydrogens and the formation of less polar urea linkages [1]. While direct water uptake data for 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane-cured DGEBA are not published, comparative studies of structurally analogous phenyl bisthiourea-cured DGEBA (DTM/DGEBA) show water absorption values of 1.8–2.2 wt% after 7-day immersion at 25 °C, compared to 3.5–4.5 wt% for DGEBA cured with 4,4'-diaminodiphenyl ether (DDE) under identical conditions [2]. The N-methyl-N'-phenyl substitution pattern further reduces polarity and is expected to yield water absorption values ≤2.0 wt%, which correlates with improved dielectric stability and reduced corrosion under humid service conditions [1].

Moisture Uptake
Context-dependent
≤2.0 wt% water absorption; ≥1.5–2.5 wt% lower vs. amine cure
Supports humidity-resistant electronic encapsulation
Cross-study comparable from thiourea/urea analog data
Epoxy network properties Moisture resistance Dielectric properties

Application Scenarios for 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane


One-Component Epoxy Adhesives: Extended Shelf Life

Formulators of single-component epoxy adhesives for automotive or electronics assembly can leverage the higher activation energy and latent nature of 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane (inferred from phenyl-substituted bis-urea TLC studies) to achieve >6 months of viscosity stability at 25 °C while enabling rapid cure at 120 °C [1]. This latency profile is comparable to or exceeds that of commercial DICY systems, but with the added benefit of lower onset cure temperature and elimination of accelerator-induced yellowing [2].

Coatings & Encapsulants for Humidity-Sensitive Electronics

Where cured epoxy networks must maintain low dielectric loss and resist moisture-induced swelling, 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane offers a class advantage over aromatic amine curatives. The urea-cured network's inherently lower equilibrium water absorption (≤2.0 wt% vs. 3.5–4.5 wt% for DDE-cured analogs) directly supports long-term reliability in encapsulated sensors, printed circuit board coatings, and power module encapsulation [3].

Prepregs and Film Adhesives: Enhanced Tack Life

The combination of solid crystalline morphology at room temperature (mp 161–165 °C) and moderate solubility in liquid epoxy resins (>5 wt% at 25 °C) makes 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane well-suited for B-staged epoxy prepregs and film adhesives . The curative remains largely undissolved and inactive during prepreg fabrication and storage, preserving tack and drapability, yet dissolves and initiates cure upon heating above 100 °C—a processing window that aligns with typical autoclave or press lamination cycles for aerospace composites [2].

Low-Temperature Cure Molding Compounds

For transfer molding or compression molding of epoxy compounds used to encapsulate temperature-sensitive inserts or optoelectronic components, 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane enables cure at 100–120 °C without accelerator, reducing thermal shock and warpage compared to conventional DICY-based molding compounds that require 160–180 °C [2]. This lower temperature profile also permits the use of less expensive mold release agents and reduces cycle time due to faster cooling from the lower peak temperature.

Application
Selection Property
Validation Focus
One-component epoxy adhesives
Phenyl-substituted bis-urea latency
Shelf-life stability and rapid cure at processing temperature
Humidity-sensitive electronics encapsulation
Low water absorption urea network
Dielectric stability and corrosion resistance under humid conditions
B-staged prepregs and film adhesives
Crystalline solid with moderate DGEBA solubility
Tack retention during storage and heat-triggered cure above 100 °C
Low-temperature molding compounds
Low onset cure temperature
Thermal stress reduction and cycle time efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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